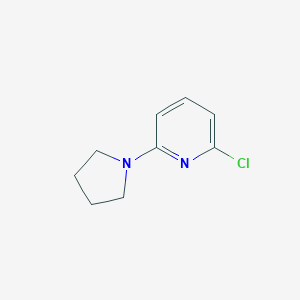

2-Chloro-6-(pyrrolidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNALSMDIURFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine

Introduction: The Strategic Importance of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

This compound is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique molecular architecture, featuring a pyridine core substituted with a reactive chlorine atom and a pyrrolidine moiety, renders it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] The pyridine scaffold itself is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs and its ability to engage in key biological interactions.[3] The strategic placement of the chloro and pyrrolidinyl groups allows for precise molecular modifications, enabling chemists to fine-tune properties such as solubility, bioavailability, and metabolic stability, which are paramount in the optimization of lead drug candidates.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent motif in pharmaceuticals, contributing to the three-dimensional diversity and favorable physicochemical properties of drug molecules.[4][5][6] This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings, detailed experimental protocols, and practical considerations for its efficient preparation.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal and most direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and pyrrolidine.[7][8] This reaction is a cornerstone of heterocyclic chemistry and proceeds through a well-established mechanism.[9]

Mechanistic Rationale

The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[10] In the case of 2,6-dichloropyridine, both the C2 and C6 positions are electronically activated and sterically accessible. The reaction initiates with the attack of the nucleophile, in this case, the secondary amine pyrrolidine, on one of the electrophilic carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][10] The negative charge in this intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, a particularly stable arrangement.[10] The subsequent step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final product.

Due to the symmetry of 2,6-dichloropyridine, the initial monosubstitution yields a single product, this compound.[8] A significant challenge in this synthesis can be preventing a second substitution, where another molecule of pyrrolidine displaces the remaining chlorine atom. The introduction of the electron-donating pyrrolidine group in the first step deactivates the ring towards subsequent nucleophilic attack, which aids in achieving mono-substitution.[8] However, careful control of reaction conditions is crucial to maximize the yield of the desired mono-substituted product.

Below is a diagram illustrating the SNAr mechanism for the synthesis of this compound.

Caption: SNAr reaction mechanism.

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound: a conventional heating method and a microwave-assisted method. The choice between these methods will depend on the available equipment, desired reaction time, and scale of the synthesis.

Protocol 1: Conventional Synthesis

This protocol is a robust and widely applicable method for the laboratory-scale synthesis of the target compound.

Materials and Reagents:

-

2,6-Dichloropyridine

-

Pyrrolidine

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine (1.0 eq), pyrrolidine (1.0-1.2 eq), and cesium carbonate (1.0-1.5 eq).

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

A patent provides a specific example where 2,6-Dichloropyridine (2.08 g, 14 mmol), pyrrolidine (1.0 g, 14 mmol), and Cs₂CO₃ (4.58 g, 14 mmol) were dissolved in 28 mL of DMF and stirred for 16 hours at 80 °C, yielding the title compound in 90% yield.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[11]

Materials and Reagents:

-

2,6-Dichloropyridine

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 eq), pyrrolidine (1.2-1.5 eq), and potassium carbonate (2.0-2.5 eq).

-

Add the solvent (e.g., DMF).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to a temperature between 150-200 °C for 15-60 minutes. Reaction parameters should be optimized for the specific microwave system being used.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as needed.

The general workflow for both synthetic approaches is outlined in the diagram below.

Caption: Generalized experimental workflow.

Comparative Analysis of Synthesis Parameters

The efficiency of the synthesis of this compound is influenced by several key parameters. A judicious selection of these conditions is essential for maximizing yield and purity while minimizing reaction time and side-product formation.

| Parameter | Conventional Heating | Microwave-Assisted | Rationale and Field Insights |

| Temperature | 80-100 °C | 150-200 °C | Higher temperatures in microwave synthesis lead to significantly faster reaction rates. Conventional heating is limited by the boiling point of the solvent at atmospheric pressure. |

| Reaction Time | 12-24 hours | 15-60 minutes | The direct and efficient energy transfer in microwave heating dramatically reduces the time required for the reaction to reach completion. |

| Base | Cs₂CO₃, K₂CO₃ | K₂CO₃ | Cesium carbonate is often more effective in promoting SNAr reactions but is also more expensive. Potassium carbonate is a cost-effective and suitable alternative, particularly for microwave synthesis. The base neutralizes the HCl generated during the reaction. |

| Solvent | DMF, Dioxane | DMF, NMP, DMSO | High-boiling, polar aprotic solvents are ideal as they can dissolve the reactants and facilitate the SNAr mechanism. For microwave synthesis, solvents with high dielectric constants are preferred for efficient energy absorption. |

| Yield | Typically high (e.g., 90%[7]) | Generally high, often comparable to or exceeding conventional methods. | Both methods can provide excellent yields, but microwave synthesis may offer advantages in terms of throughput and process optimization. |

Conclusion and Future Outlook

The synthesis of this compound via nucleophilic aromatic substitution of 2,6-dichloropyridine is a robust and efficient method, crucial for the advancement of drug discovery programs that utilize this versatile intermediate. Both conventional heating and microwave-assisted protocols offer reliable pathways to this compound, with the latter providing significant advantages in terms of reaction speed. Future research in this area may focus on the development of continuous flow processes for the large-scale, industrial production of this compound, as well as the exploration of greener solvents and catalyst systems to enhance the sustainability of the synthesis. The continued importance of pyridine and pyrrolidine scaffolds in medicinal chemistry ensures that the demand for efficient and scalable syntheses of key building blocks like this compound will remain high.[3][4]

References

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Preprints.org. Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

-

National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its inherent electronic properties, ability to participate in hydrogen bonding, and structural planarity make it a privileged core in a vast number of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacological properties. This guide focuses on 2-Chloro-6-(pyrrolidin-1-yl)pyridine , a versatile bifunctional building block that combines the reactive potential of a 2-chloropyridine with the widely utilized pyrrolidine motif, a staple in modern drug discovery for its ability to increase solubility and introduce favorable three-dimensional structure.[3][4]

This document serves as a technical resource, providing detailed information on the molecular properties, a validated synthesis protocol, and an exploration of the potential applications of this compound for professionals engaged in chemical research and development.

Part 1: Molecular and Physicochemical Profile

This compound is a disubstituted pyridine derivative. The presence of an electron-donating pyrrolidine group and an electron-withdrawing chloro group on the same ring system creates a unique electronic environment that is instrumental in its reactivity and utility as a chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | [5] |

| Molecular Weight | 182.65 g/mol | [5] |

| CAS Number | 117362-51-3 | [5] |

| Appearance | Not specified in literature; likely an oil or low-melting solid | - |

| Boiling Point | Experimental data not available in cited literature | - |

| Melting Point | Experimental data not available in cited literature | - |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of chemical compounds. Below are the available experimental and expected spectroscopic data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The experimental ¹H NMR spectrum provides a clear signature for the molecule's proton environments. The data below was reported in deuterochloroform (CDCl₃).

-

¹H NMR (CDCl₃): δ 7.32 (1H, t), 6.49 (1H, d), 6.20 (1H, d), 3.43 (4H, m), 1.99 (4H, m).[5]

Insight for the Scientist:

-

The signal at 7.32 ppm (triplet) corresponds to the proton at the C4 position of the pyridine ring, split by the two adjacent protons at C3 and C5.

-

The signals at 6.49 ppm (doublet) and 6.20 ppm (doublet) represent the protons at the C3 and C5 positions, respectively. The significant upfield shift compared to unsubstituted pyridine is due to the strong electron-donating effect of the pyrrolidine nitrogen.

-

The multiplet at 3.43 ppm is characteristic of the four protons on the carbons of the pyrrolidine ring adjacent to the nitrogen atom.

-

The multiplet at 1.99 ppm corresponds to the remaining four protons on the other two carbons of the pyrrolidine ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

-

Pyridine Ring Carbons: Three signals are expected. The carbon bearing the chlorine (C2) and the carbon bearing the pyrrolidine (C6) would appear significantly downfield, likely in the 155-165 ppm range. The carbons at the C3, C4, and C5 positions would be found in the aromatic region, with C4 being the most upfield-shifted due to the para-donating effect of the pyrrolidine.

-

Pyrrolidine Ring Carbons: Two distinct signals are anticipated. The carbons directly attached to the nitrogen (α-carbons) would be expected around 45-55 ppm, while the β-carbons would appear further upfield, typically in the 20-30 ppm range.

Part 3: Synthesis Protocol - Nucleophilic Aromatic Substitution

The most direct and high-yielding synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by two chloro-substituents in the starting material, makes it highly susceptible to nucleophilic attack.

Reaction Principle

The reaction proceeds by the attack of the secondary amine (pyrrolidine) at one of the chlorine-bearing carbons of 2,6-dichloropyridine. The use of a suitable base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, and a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the cationic species.

Experimental Workflow

The following protocol is adapted from a reported literature procedure which demonstrates a 90% yield.[5]

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Pyrrolidine (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

-

Celite

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-Dichloropyridine (2.08 g, 14 mmol), pyrrolidine (1.0 g, 14 mmol), and Cesium Carbonate (4.58 g, 14 mmol).

-

Solvent Addition: Add 28 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Stir the mixture at 80 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract the aqueous layer with ethyl acetate (EtOAc) three times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the title compound.

-

Purification (if necessary): The crude product (2.31 g, 90% yield reported) may be of sufficient purity for many applications.[5] If further purification is required, flash column chromatography on silica gel can be employed.

Caption: Synthesis workflow for this compound.

Part 4: Applications in Drug Discovery and Chemical Synthesis

This compound is not just a final product but a strategic intermediate. Its value lies in the differential reactivity of its two key functional groups.

A Versatile Scaffold for Library Synthesis

The remaining chloro-substituent is a versatile handle for further chemical modification, primarily through cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C6 position, including aryl, heteroaryl, alkyl, and alkyne groups.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This dual functionality makes the compound an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery programs. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, while the diversity introduced at the chloro-position can be used to optimize pharmacodynamic activity. A related structural analog, for instance, has been identified as a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs) and served as the basis for developing potential Positron Emission Tomography (PET) imaging agents.[6] This highlights the potential of this chemical class in neuroscience research and diagnostics.

Caption: Role as a versatile intermediate in drug discovery.

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, the GHS classification for similar compounds and its precursors provides essential guidance.

-

2,6-Dichloropyridine (Precursor): Toxic if swallowed, causes skin irritation, and serious eye damage.

-

Pyrrolidine (Precursor): Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.

Given its structure and precursors, this compound should be handled with care.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-(Methylthio)-2-phenylquinazoline. Organic Syntheses Procedure. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Chloropyridine. PubChem. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

- Process for preparing pyrrolidinylacetamide derivatives. Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC - NIH. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. Available at: [Link]

-

Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Elucidating Molecular Structure

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-Chloro-6-(pyrrolidin-1-yl)pyridine, a disubstituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of a halogenated pyridine ring coupled with a saturated heterocyclic amine bestows upon it a unique electronic and steric profile, influencing its reactivity and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering researchers a comprehensive reference for its identification and characterization through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The data and interpretations presented herein are a synthesis of established spectroscopic principles and comparative analysis with structurally related compounds, providing a robust framework for researchers in the field.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is anticipated to provide a clear molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Relative Intensity |

| 182/184 | [M]⁺˙ | - | C₉H₁₁ClN₂⁺˙ | Moderate |

| 154/156 | [M - C₂H₄]⁺˙ | Ethylene | C₇H₇ClN₂⁺˙ | High |

| 147 | [M - Cl]⁺ | Chlorine radical | C₉H₁₁N₂⁺ | Moderate |

| 111 | [M - C₄H₇N]⁺ | Pyrrolidine radical | C₅H₄ClN⁺ | Low |

| 78 | [C₅H₄N]⁺ | C₄H₇NCl | Pyridine cation | Low |

| 70 | [C₄H₈N]⁺ | C₅H₃ClN | Pyrrolidinyl cation | High |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 182/184) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Interpretation of the Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the removal of an electron to form the molecular ion [M]⁺˙. The subsequent fragmentation is dictated by the relative stabilities of the resulting carbocations and neutral losses.

A primary and highly favorable fragmentation pathway involves the cleavage of the pyrrolidine ring, leading to the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type rearrangement, resulting in a stable fragment at m/z 154/156. Another significant fragmentation is the loss of a chlorine radical to yield the ion at m/z 147. The pyrrolidinyl cation at m/z 70 is also expected to be a prominent peak due to the stability of the secondary carbocation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of chlorine. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Infrared Absorption Data

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |

| 2970-2850 | C-H stretch | Aliphatic (Pyrrolidine) | Strong |

| 1600-1580 | C=C stretch | Aromatic (Pyridine) | Strong |

| 1570-1550 | C=N stretch | Aromatic (Pyridine) | Strong |

| 1480-1440 | C-H bend | Aliphatic (Pyrrolidine) | Medium |

| 1350-1250 | C-N stretch | Aryl-Amine | Strong |

| 1100-1000 | C-N stretch | Aliphatic Amine | Medium |

| 800-750 | C-H out-of-plane bend | Aromatic (Pyridine) | Strong |

| 750-700 | C-Cl stretch | Aryl Halide | Strong |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the substituted pyridine ring and the pyrrolidine moiety. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching of the pyrrolidine ring will be observed just below 3000 cm⁻¹. The presence of the pyridine ring will be confirmed by strong absorptions in the 1600-1450 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. A strong band in the 1350-1250 cm⁻¹ range is indicative of the aryl-amine C-N bond. The C-Cl stretch is expected to appear in the lower frequency region, typically between 750 and 700 cm⁻¹. A comparative analysis with the spectrum of a similar molecule, 2-chloro-6-methyl pyridine, can aid in the precise assignment of the pyridine ring vibrations.[1]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the major absorption peaks. Correlate the observed frequencies with known vibrational modes using standard IR correlation tables and comparison with spectra of similar compounds.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.40 | t | ~7.8 | 1H | H-4 (Pyridine) |

| ~6.55 | d | ~7.8 | 1H | H-3 (Pyridine) |

| ~6.40 | d | ~7.8 | 1H | H-5 (Pyridine) |

| ~3.50 | t | ~6.5 | 4H | H-2', H-5' (Pyrrolidine) |

| ~1.95 | m | ~6.5 | 4H | H-3', H-4' (Pyrrolidine) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the pyrrolidine substituent. The pyridine protons will appear in the aromatic region (δ 6.0-8.5 ppm). Due to the electron-donating nature of the pyrrolidine group and the electron-withdrawing effect of the chlorine atom, the pyridine protons are expected to be shifted relative to unsubstituted pyridine. The H-4 proton will likely appear as a triplet, being coupled to both H-3 and H-5. The H-3 and H-5 protons will appear as doublets. The pyrrolidine protons will be in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen (H-2' and H-5') will be deshielded and appear as a triplet, while the other two sets of protons (H-3' and H-4') will be more shielded and appear as a multiplet.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~139 | C-4 (Pyridine) |

| ~108 | C-3 (Pyridine) |

| ~106 | C-5 (Pyridine) |

| ~47 | C-2', C-5' (Pyrrolidine) |

| ~25 | C-3', C-4' (Pyrrolidine) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals. The five signals in the downfield region (δ 100-165 ppm) correspond to the carbons of the pyridine ring. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the chlorine atom (C-2) will also be significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region, with the carbons adjacent to the nitrogen (C-2' and C-5') appearing around δ 47 ppm and the other two carbons (C-3' and C-4') at a more shielded position around δ 25 ppm.[1][7][8]

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Nuclei to be observed: ¹H and ¹³C

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 25 °C (or as required)

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 220 ppm) and a greater number of scans will be required compared to the ¹H spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

-

-

Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and assign all peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, with the aid of 2D NMR data if available.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the insights from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted data and detailed methodologies presented herein serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the advancement of their scientific endeavors.

References

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

- Polish Academy of Sciences. (n.d.).

- ACS Publications. (2026).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

ChemEurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

- University of California, Los Angeles. (n.d.).

-

ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine.... Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- University of California, Davis. (n.d.). IR Absorption Table.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry.

- University of the Pacific. (n.d.).

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

- Science Ready. (n.d.).

- Macedonian Journal of Chemistry and Chemical Engineering. (2022).

- University of California, Irvine. (n.d.).

- Wiley Online Library. (1977). Muss spectral fragmentation pattern of 2,2′‐bipyridyis. Part VI. 2,2′‐ thiodipyridine.

- Chemistry LibreTexts. (2023).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Organic Chemistry of 2-Chloro-6-(pyrrolidin-1-yl)pyridine: A Mechanistic Deep Dive for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in key organic transformations. This versatile building block is of significant interest to researchers in synthetic and medicinal chemistry, particularly in the construction of complex nitrogen-containing scaffolds for drug discovery. We will dissect the electronic properties of this molecule and elucidate its reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide will go beyond simple reaction schemes to provide a deep understanding of the underlying mechanistic principles, empowering researchers to rationally design synthetic routes and optimize reaction conditions.

Introduction: Unveiling the Reactivity of a Privileged Scaffold

This compound is a disubstituted pyridine ring, a structural motif frequently found in pharmaceuticals and biologically active compounds.[1] Its utility as a synthetic intermediate stems from the orthogonal reactivity of its two substituents: a labile chlorine atom at the 2-position, which acts as a good leaving group, and an electron-donating pyrrolidine ring at the 6-position, which modulates the electronic properties of the pyridine core.

The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in many natural products and pharmaceuticals.[1] Its presence in this compound has a profound impact on the molecule's reactivity. The nitrogen atom of the pyrrolidine ring donates electron density into the pyridine ring through resonance, a phenomenon known as a +M (mesomeric) effect. This increased electron density particularly influences the ortho and para positions relative to the pyrrolidine group.

Conversely, the chlorine atom at the 2-position is an electron-withdrawing group through induction (-I effect) and a weak deactivator. However, its key role is to serve as a leaving group in substitution reactions. The interplay of these electronic effects dictates the preferred reaction pathways for this molecule.

Mechanism of Action in Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen, makes it susceptible to nucleophilic attack. The presence of a good leaving group, such as chlorine, at the 2-position facilitates Nucleophilic Aromatic Substitution (SNAr) reactions.[2]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

The Addition-Elimination Pathway

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom (C2). This attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[2] The electron-donating pyrrolidine group at the 6-position further influences the electron density of the ring, but the primary directing effect for nucleophilic attack on a halopyridine is the pyridine nitrogen itself.

Step 2: Elimination of the Leaving Group and Re-aromatization

The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion. This step is typically fast.

Fig. 1: Generalized workflow for SNAr on this compound.

Causality Behind Experimental Choices in SNAr

-

Choice of Nucleophile: Strong nucleophiles are required to initiate the attack on the electron-deficient pyridine ring. Common nucleophiles include alkoxides, thiolates, and amines.

-

Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Temperature: The reaction often requires heating to overcome the activation energy for the initial nucleophilic attack.

Experimental Protocol: Synthesis of a 2-Amino-6-(pyrrolidin-1-yl)pyridine Derivative

This protocol describes a typical SNAr reaction using an amine as the nucleophile.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine)

-

Potassium carbonate (K2CO3) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), and K2CO3 (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 2-position readily participates in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for forming a C-C bond between an organoboron compound and an organic halide.[4]

The Catalytic Cycle:

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) undergoes transmetalation with the Pd(II) complex. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Fig. 2: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5]

The Catalytic Cycle:

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling.

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group on the palladium center are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Fig. 3: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Field-Proven Insights for Palladium-Catalyzed Reactions

-

Ligand Choice: The choice of phosphine ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to promote the oxidative addition and reductive elimination steps.

-

Base Selection: A strong, non-nucleophilic base is required. For Suzuki-Miyaura, common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). For Buchwald-Hartwig, alkoxides (NaOtBu, LHMDS) are frequently used.

-

Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used. Pd(II) precursors like Pd(OAc)2 or PdCl2 are reduced in situ to the active Pd(0) species.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K2CO3)

-

Toluene and water (solvent mixture)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

-

In a separate vial, dissolve Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq) in toluene.

-

Add the catalyst solution to the Schlenk flask.

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with argon for 15-20 minutes.

-

Heat the mixture to 90-110 °C under an argon atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary

| Reaction Type | Typical Reagents | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| SNAr | Amines, Alcohols, Thiols | DMF, DMSO | K2CO3, Et3N | 80 - 120 | 70 - 95 |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Toluene/H2O, Dioxane | K2CO3, K3PO4 | 80 - 110 | 60 - 90 |

| Buchwald-Hartwig | Primary/secondary amines | Toluene, Dioxane | NaOtBu, LHMDS | 80 - 110 | 65 - 95 |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the C-Cl bond at the 2-position, which readily undergoes both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-donating pyrrolidine group at the 6-position modulates the electronic properties of the pyridine ring, influencing reaction rates but not fundamentally altering the primary modes of reactivity. A thorough understanding of the mechanisms of these transformations, as detailed in this guide, is essential for researchers aiming to leverage this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.

-

Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Various Authors. (n.d.). Nucleophilic Substitution Reactions.

- Green, R. A., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.

- Wolfe, J. P., & Buchwald, S. L. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Journal of the American Chemical Society.

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

- Hartwig, J. F., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.

- Shvets, N., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

- Everson, D. A., et al. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society.

- Green, R. A., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

- BenchChem. (2025). A Technical Guide to the Nucleophilic Substitution Reactivity of 2,6-dichloro-4-phenylpyridine.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

- ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? [Forum discussion].

- Vertex Pharmaceuticals Incorporated. (2011, March 23).

- Gray, D. L., et al. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.

- Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.

- Bryce, M. R., et al. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

-

Schering Co. (n.d.). Developing novel classes of protein kinase CK1d inhibitors by fusing[6][7][8]triazole with different bicyclic heteroaromatic systems. European Journal of Medicinal Chemistry.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- J. WILEY. (1965). Synthetic Organic Chemistry.

- Andersson, H., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-6-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry. The guide details its synthesis, physicochemical properties, and significant role as a versatile intermediate in the development of novel therapeutics. Drawing from patent literature and chemical databases, this document offers practical insights and detailed protocols for researchers and scientists engaged in drug discovery and development.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1][2] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle. The strategic combination of these two pharmacophores in a single molecule, as seen in this compound, creates a powerful and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications.

This guide will delve into the specifics of this compound, offering a detailed exploration of its synthesis, a summary of its known properties, and an examination of its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Information

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 117362-51-3 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁ClN₂ | [3][7] |

| Molecular Weight | 182.65 g/mol | [3][7] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

| Purity (Typical) | ≥97% | [3] |

| InChI Key | VBMNALSMDIURFG-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Detailed Protocol

The most direct and commonly cited method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,6-dichloropyridine with pyrrolidine. This reaction is well-documented in the patent literature and offers a high-yielding and straightforward route to the desired product.[7]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the procedure described in patent WO2014/209034.[7]

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Pyrrolidine (1.0 eq)

-

Caesium carbonate (Cs₂CO₃) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

To a solution of 2,6-dichloropyridine (2.08 g, 14 mmol) and pyrrolidine (1.0 g, 14 mmol) in DMF (28 mL), add caesium carbonate (4.58 g, 14 mmol).

-

Stir the reaction mixture at 80°C for 16 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Expected Yield: ~90%[7]

Causality Behind Experimental Choices

-

Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions. It effectively dissolves the reactants and facilitates the reaction by stabilizing the charged intermediate.

-

Base: Caesium carbonate is a mild inorganic base that acts as a proton scavenger, neutralizing the hydrochloric acid formed during the reaction and driving the equilibrium towards the product.

-

Temperature: The reaction is heated to 80°C to provide sufficient activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

-

Workup: The aqueous workup is necessary to remove the DMF and inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.

Spectroscopic Data and Characterization

Accurate characterization of the synthesized compound is essential for quality control and to confirm its identity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the proton environment in the molecule.

¹H NMR (CDCl₃): δ 7.32 (1H, t), 6.49 (1H, d), 6.20 (1H, d), 3.43 (4H, m), 1.99 (4H, m).[7]

Interpretation:

-

The triplet at 7.32 ppm corresponds to the proton at the 4-position of the pyridine ring, coupled to the two adjacent protons.

-

The doublets at 6.49 and 6.20 ppm are assigned to the protons at the 3- and 5-positions of the pyridine ring, respectively.

-

The multiplet at 3.43 ppm represents the four protons of the pyrrolidine ring adjacent to the nitrogen atom.

-

The multiplet at 1.99 ppm corresponds to the remaining four protons of the pyrrolidine ring.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 2-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for screening.

Key Intermediate in the Synthesis of Senicapoc Analogues

While a direct lineage to a marketed drug is not prominently documented, the structural motif of this compound is found in precursors to compounds of significant pharmacological interest. For instance, it is a key structural element in the synthesis of analogues of Senicapoc , a potent and selective blocker of the KCa3.1 (Gardos) channel.[3][8][9] Senicapoc itself has been investigated for the treatment of sickle cell anemia and is being repurposed for conditions like Alzheimer's disease.[3][8][9] The synthesis of Senicapoc and its derivatives often involves the coupling of a substituted pyridine moiety with other fragments, highlighting the importance of intermediates like this compound.

Caption: Role as a key synthetic intermediate.

Versatility in Lead Optimization

The 2-chloro substituent on the pyridine ring is readily displaced by various nucleophiles, making it an ideal position for structure-activity relationship (SAR) studies during lead optimization. Researchers can systematically modify this position to fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. The pyrrolidine moiety, with its defined stereochemistry and potential for further substitution, adds another layer of diversity that can be explored to optimize interactions with biological targets.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward, high-yielding synthesis and the presence of two key pharmacophores make it an attractive starting material for the development of novel therapeutics. The ability to selectively functionalize the chloro-substituted position on the pyridine ring provides a powerful tool for lead optimization and the generation of diverse compound libraries. As the demand for novel and effective drugs continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase.

References

-

Repurposing the KCa3.1 inhibitor senicapoc for Alzheimer's disease. PMC. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Journal of Medicinal Chemistry Vol. 59 No. 10. ACS Publications. [Link]

-

Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). 5. ResearchGate. [Link]

-

Journal of Medicinal Chemistry Vol. 63 No. 2. ACS Publications. [Link]

-

This compound|-范德生物科技公司. BIOFOUNT. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. ResearchGate. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.

-

6-Methylnicotine. Wikipedia. [Link]

-

Senicapoc. Wikipedia. [Link]

-

Senicapoc: Repurposing a Drug to Target Microglia KCa3.1 in Stroke. PubMed Central. [Link]

-

2-Amino-4-(4-chloro-phen-yl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. PubMed. [Link]

-

Pyridine, 2-chloro-. the NIST WebBook. [Link]

-

WO 2012/069948 Al. Common Organic Chemistry. [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. OUCI. [Link]

-

Bioorganic & medicinal chemistry letters. National Library of Medicine Institution. [Link]

-

Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. ResearchGate. [Link]

-

Current Chemistry Letters A concise review on some synthetic routes and applications of pyridine scaffold compounds. Semantic Scholar. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

The Clinically Tested Gardos Channel Inhibitor Senicapoc Exhibits Antimalarial Activity. American Society for Microbiology. [Link]

-

Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Bentham Science. [Link]

-

Pyridine. the NIST WebBook. [Link]

Sources

- 1. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Repurposing the KCa3.1 inhibitor senicapoc for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 117362-51-3 [sigmaaldrich.com]

- 5. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Senicapoc - Wikipedia [en.wikipedia.org]

- 9. Senicapoc: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Synthesis, Reactivity, and Derivatives in Drug Discovery

Introduction: The Privileged 2,6-Disubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its rigid, planar structure make it an ideal scaffold for engaging with biological targets.[1] Within this class, 2,6-disubstituted pyridines represent a particularly valuable motif, offering a defined vector for substituents to probe protein binding pockets. This guide focuses on a key building block within this family: 2-Chloro-6-(pyrrolidin-1-yl)pyridine . We will provide an in-depth exploration of its synthesis, delve into the reactivity of its chloro-substituent in modern cross-coupling reactions, and discuss the design and synthesis of its structural analogues and derivatives as potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

I. The Core Scaffold: Synthesis and Physicochemical Properties

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine. The greater electrophilicity of the C2/C6 positions on the pyridine ring, enhanced by the electron-withdrawing nature of the ring nitrogen and the second chlorine atom, facilitates this reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via nucleophilic aromatic substitution.

Materials:

-

2,6-Dichloropyridine

-

Pyrrolidine

-

Caesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

To a round-bottom flask, add 2,6-dichloropyridine (1.0 eq.), pyrrolidine (1.0 eq.), and caesium carbonate (1.0 eq.).

-

Add N,N-dimethylformamide (DMF) to dissolve the reagents.

-

Stir the mixture at 80°C for 16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dilute the residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

The product, this compound, can be purified by column chromatography on silica gel if necessary. A typical reported yield for this reaction is around 90%.[2]

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the caesium cation without hydrogen bonding to the nucleophile (pyrrolidine), thus maintaining its nucleophilicity.

-

Base: Caesium carbonate is a moderately strong base that is effective in scavenging the HCl generated during the reaction. Its high solubility in DMF compared to other carbonate bases can lead to higher reaction rates.

-

Temperature: Heating to 80°C provides the necessary activation energy for the substitution to proceed at a reasonable rate without significant decomposition of the starting materials or product.

Physicochemical Properties

Understanding the physicochemical properties of the core scaffold is crucial for predicting its behavior in biological systems and for designing analogues with improved drug-like properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₁ClN₂ | [2] |

| Molecular Weight | 182.65 g/mol | [2] |

| CAS Number | 117362-51-3 | [2] |

| pKa (of pyridinium ion) | ~3-4 (estimated) | The electron-withdrawing chloro group and the electron-donating pyrrolidine group have opposing effects. The pKa is expected to be lower than that of pyridine (5.23)[3] due to the chloro group's influence.[4] |

| cLogP | ~2.5-3.0 (estimated) | This value suggests moderate lipophilicity, a good starting point for drug design. |

II. Reactivity and Derivatization: Unleashing the Potential of the Chloro Group

The true synthetic utility of this compound lies in the reactivity of the C2-chloro group as a handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the pyridine core.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine and various aryl or heteroaryl boronic acids or esters. However, 2-chloropyridines can be challenging substrates due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[5][6] Success hinges on the selection of an appropriate catalyst system.

Causality in Catalyst Selection:

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[5][6] The electron-rich nature of these ligands enhances the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[7] The steric bulk of the ligands promotes the final reductive elimination step to release the product and regenerate the active catalyst.[5]

-

Palladium Precatalysts: Pre-catalysts like PEPPSI-IPr or Buchwald's G3/G4 palladacycles are often more efficient than simple sources like Pd(OAc)₂ because they provide a more reliable and rapid generation of the active Pd(0) species.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure that can be adapted for various arylboronic acids.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

XPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

-

Toluene, anhydrous and degassed

-

Water, degassed

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

-

Add anhydrous, degassed toluene and a small amount of degassed water.

-

Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, allowing for the replacement of the chloro group with a wide range of primary and secondary amines. This opens the door to a vast array of structural analogues with diverse properties. As with the Suzuki coupling, the choice of ligand and base is critical for achieving high yields, especially with the less reactive 2-chloropyridine substrate.[8][9]

Causality in Reagent Selection:

-

Ligands: Bulky biarylphosphine ligands such as RuPhos and BrettPhos are often highly effective for the amination of challenging heteroaryl chlorides.[10] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]

-

Bases: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate a more active catalyst system or higher temperatures.[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general procedure for the C-N cross-coupling reaction.

Materials:

-

This compound (1.0 eq.)

-

Primary amine (1.2 eq.)

-

BrettPhos G3 Palladacycle (1-2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Toluene or 1,4-dioxane, anhydrous and degassed

Procedure:

-

In a glovebox, charge a dry Schlenk tube with the BrettPhos G3 palladacycle, sodium tert-butoxide, and this compound.

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Add the primary amine.

-

Seal the tube and heat the reaction mixture to 80-100°C with stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 2-amino-6-(pyrrolidin-1-yl)pyridine derivative.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Structural Analogues and Derivatives: Exploring Chemical Space

The true power of the this compound scaffold lies in its potential for derivatization. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to optimize for potency, selectivity, and pharmacokinetic profiles.

A. Bioisosteric Replacements of the Pyrrolidine Ring